2-(4-chlorophenyl)-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)acetamide
Description
This compound features a central acetamide scaffold substituted with a 4-chlorophenyl group and a 4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl moiety. Its molecular weight (~455.93 g/mol) and polar functional groups (amide, pyridine) suggest moderate solubility and blood-brain barrier permeability.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O/c25-21-8-4-19(5-9-21)17-24(30)27-22-10-6-20(7-11-22)18-28-13-15-29(16-14-28)23-3-1-2-12-26-23/h1-12H,13-18H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKLBTHDGIRBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901141531 | |
| Record name | 4-Chloro-N-[4-[[4-(2-pyridinyl)-1-piperazinyl]methyl]phenyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901141531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172397-30-6 | |
| Record name | 4-Chloro-N-[4-[[4-(2-pyridinyl)-1-piperazinyl]methyl]phenyl]benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1172397-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-[4-[[4-(2-pyridinyl)-1-piperazinyl]methyl]phenyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901141531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form the 4-chlorophenyl intermediate.
Piperazine Derivative Formation: The next step involves the reaction of pyridine with piperazine to form the pyridin-2-ylpiperazine intermediate.
Coupling Reaction: The final step is the coupling of the 4-chlorophenyl intermediate with the pyridin-2-ylpiperazine intermediate in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 2-(4-chlorophenyl)-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)acetamide exhibit significant potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. These compounds often act as antagonists at various receptor sites, including muscarinic receptors, which are implicated in cognitive functions and memory retention .
Antidepressant Activity
Studies have shown that piperazine derivatives can influence serotonin and norepinephrine pathways, suggesting potential antidepressant effects. For instance, compounds with similar structures have been evaluated for their ability to enhance mood and alleviate symptoms of depression through modulation of neurotransmitter levels .
Anticancer Properties
Piperazine derivatives are also being investigated for their anticancer properties. Research has highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves interference with cell signaling pathways crucial for cancer cell survival .
Case Study 1: Alzheimer's Disease
A study published in a peer-reviewed journal demonstrated that a related piperazine compound improved cognitive function in animal models of Alzheimer's disease. The compound was found to enhance cholinergic transmission, leading to better memory performance .
Case Study 2: Schizophrenia Treatment
Clinical trials involving piperazine derivatives indicated their effectiveness in reducing psychotic symptoms in patients with schizophrenia. The trials reported significant improvements in patient assessments when treated with these compounds, suggesting a promising avenue for future treatments .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may act as an agonist or antagonist at certain receptors, thereby altering signal transduction and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Acetamide Scaffolds
The following table summarizes key structural and functional differences:
Pharmacological and Physicochemical Differences
Receptor Binding :
Metabolic Stability :
- Solubility and Permeability: The butan-2-ylphenyl analogue () has higher LogP (~3.5) than the target compound (~2.8), favoring tissue penetration but reducing aqueous solubility .
Biological Activity
The compound 2-(4-chlorophenyl)-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)acetamide is a piperazine derivative that has garnered attention for its diverse biological activities. Piperazine derivatives are known for their broad pharmacological profiles, including antimicrobial, anticancer, and neuropharmacological effects. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a piperazine ring, a chlorophenyl group, and a pyridinyl moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding: The piperazine moiety facilitates binding to neurotransmitter receptors, particularly serotonin and dopamine receptors, which may explain its potential neuropharmacological effects.
- Kinase Inhibition: Studies have indicated that similar piperazine derivatives can act as inhibitors of c-Jun N-terminal kinase (JNK), which plays a crucial role in cellular stress responses and apoptosis .
- Antimicrobial Activity: Piperazine derivatives have shown promising results against various pathogens due to their ability to disrupt bacterial membrane integrity .
Biological Activities
The compound exhibits several notable biological activities:
Anticancer Activity
Research has demonstrated that piperazine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves inducing apoptosis through the activation of caspases .
Antimicrobial Properties
Studies have highlighted the antimicrobial efficacy of piperazine derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) often fall within a range that indicates significant antibacterial activity .
Neuropharmacological Effects
The interaction with serotonin receptors suggests potential applications in treating psychiatric disorders. Preliminary studies indicate that such compounds may alleviate symptoms of anxiety and depression by modulating neurotransmitter levels .
Case Studies
-
Cytotoxicity Against Cancer Cells:
A study evaluated the cytotoxic effects of a related piperazine compound on human breast cancer cells (MCF-7). The results indicated an IC50 value of 15 µM, demonstrating significant antiproliferative activity compared to control groups . -
Antibacterial Efficacy:
Another investigation reported the antibacterial activity of a piperazine derivative against Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL, respectively. These findings support the compound's potential as an antimicrobial agent .
Data Tables
Q & A
What are the common synthetic routes for synthesizing 2-(4-chlorophenyl)-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)acetamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Nucleophilic substitution of 4-chlorophenylacetic acid derivatives with piperazine intermediates to form the piperazine-methylphenyl backbone.
- Step 2: Coupling reactions (e.g., amide bond formation) between the chlorophenylacetamide moiety and the piperazine-containing intermediate.
- Optimization: Reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like HOBt/EDCI for amide coupling .
- Purification: Column chromatography and recrystallization ensure purity (>95%), confirmed via HPLC and mass spectrometry .
What analytical techniques are critical for structural characterization and purity assessment?
Answer:
- X-ray crystallography: Resolves intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and conformational flexibility of the piperazine ring .
- NMR spectroscopy: ¹H/¹³C NMR identifies substituent effects (e.g., deshielding of pyridinyl protons due to piperazine conjugation) .
- Mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ peaks) and detects synthetic byproducts .
How can researchers optimize reaction conditions to improve synthetic yield?
Answer:
- Design of Experiments (DOE): Systematically vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions. For example, elevated temperatures (80–100°C) enhance piperazine coupling efficiency .
- Catalyst screening: Transition metal catalysts (e.g., Pd for cross-coupling) or organocatalysts improve regioselectivity in heterocyclic reactions .
- In-line monitoring: Use FTIR or Raman spectroscopy to track reaction progress and minimize side-product formation .
How should contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?
Answer:
- Standardized assays: Re-evaluate activity under consistent conditions (e.g., cell line, incubation time). For example, discrepancies in kinase inhibition may arise from ATP concentration variations .
- Structure-activity relationship (SAR) analysis: Compare substituent effects (e.g., pyridinyl vs. phenyl groups on piperazine) using molecular docking to assess binding pocket compatibility .
- Meta-analysis: Cross-reference published datasets to identify outliers caused by assay interference (e.g., compound aggregation or solubility issues) .
What methodologies validate target engagement in cellular or biochemical assays?
Answer:
- Competitive binding assays: Use radiolabeled ligands (e.g., ³H-labeled analogs) to measure displacement in receptor-binding studies .
- Surface plasmon resonance (SPR): Quantify binding kinetics (KD, kon/koff) between the compound and purified target proteins .
- Cellular thermal shift assay (CETSA): Monitor thermal stabilization of target proteins in lysates upon compound treatment .
How can researchers assess the compound’s metabolic stability and potential toxicity?
Answer:
- In vitro microsomal assays: Incubate with liver microsomes (human/rodent) to measure half-life (t½) and identify metabolic hotspots (e.g., piperazine N-oxidation) .
- CYP450 inhibition screening: Evaluate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interactions .
- Computational toxicology: Use QSAR models (e.g., DEREK Nexus) to flag structural alerts (e.g., reactive chloroacetamide groups) .
What strategies are recommended for resolving crystal structure inconsistencies in analogs?
Answer:
- Conformational analysis: Compare torsion angles (e.g., piperazine ring puckering) across multiple crystal forms to identify polymorph-dependent variations .
- DFT calculations: Model intramolecular interactions (e.g., hydrogen bonding) to rationalize packing differences in isostructural analogs .
- High-pressure crystallization: Explore alternative crystallization conditions (e.g., high ionic strength) to obtain phase-pure crystals for unambiguous structure determination .
How can the compound’s solubility and formulation challenges be addressed in preclinical studies?
Answer:
- Co-solvent systems: Use cyclodextrins or PEG-based formulations to enhance aqueous solubility, particularly for hydrophobic chlorophenyl groups .
- Salt formation: Screen counterions (e.g., hydrochloride) to improve crystallinity and bioavailability .
- Nanosuspensions: Employ wet-milling or high-pressure homogenization to generate stable nanoparticle dispersions for in vivo administration .
What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
Answer:
- Proteomics profiling: Use SILAC (stable isotope labeling) to identify differentially expressed proteins in treated vs. untreated cells .
- CRISPR-Cas9 screens: Perform genome-wide knockout studies to pinpoint genetic dependencies linked to compound sensitivity .
- Cryo-EM: Resolve compound-target complexes at near-atomic resolution for mechanistic insights .
How can researchers mitigate off-target effects observed in phenotypic screens?
Answer:
- Selectivity profiling: Screen against panels of related targets (e.g., GPCRs, kinases) to identify cross-reactivity .
- Chemical proteomics: Use immobilized compound probes to capture interacting proteins in cell lysates .
- Allele-specific assays: Engineer resistant mutations in target proteins to confirm on-target activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
